molecular formula C12H14F3N B1428839 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1343819-12-4

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine

Cat. No.: B1428839
CAS No.: 1343819-12-4
M. Wt: 229.24 g/mol
InChI Key: MTTDMGKJIKPRFW-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a cyclopentane derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring attached to the cyclopentane scaffold. Its molecular formula is C₁₂H₁₂F₃N, with a calculated molecular weight of 227.23 g/mol. The compound’s structure combines the conformational flexibility of the cyclopentane ring with the strong electron-withdrawing and lipophilic properties of the trifluoromethyl group.

Synthetic routes for analogous cyclopentane amines often involve reductive amination or borohydride-mediated reductions, as seen in related patent examples (e.g., sodium triacetoxyborohydride in methylene chloride for similar compounds) . The ortho-substituted trifluoromethyl group may introduce steric hindrance, influencing reactivity and intermolecular interactions such as hydrogen bonding, a critical factor in crystallization and supramolecular assembly .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDMGKJIKPRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a valuable candidate in drug development. Its potential pharmacological properties are being explored for:

  • Antitumor Activity : Preliminary studies indicate that 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxicity against breast cancer and leukemia cells, with IC50 values suggesting effective concentrations for therapeutic use.
  • Anti-inflammatory Properties : Research has demonstrated that this compound exhibits anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : In vitro tests indicate that this compound shows antimicrobial activity against various bacterial strains, highlighting its potential applications in treating infections.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Studies may focus on:

  • Binding Affinities : Investigating how the trifluoromethyl group alters binding affinities compared to non-fluorinated analogs can provide insights into its efficacy as a pharmaceutical agent.
  • Receptor Modulation : The compound may act on specific receptors or enzymes, modulating their activity and leading to various biological effects.

Industrial Applications

In addition to its medicinal uses, this compound is also being explored for applications in material science:

  • Advanced Materials Production : The unique properties of this compound make it valuable in producing advanced materials with specific characteristics, such as increased stability and reactivity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Case Study 1: Antitumor Efficacy

A study on the efficacy of this compound involved treating MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for developing drugs with improved bioavailability .

Comparison with Similar Compounds

Ring Size and Conformational Effects

  • Cyclopentane vs. Cyclopropane/Cyclobutane : The 5-membered cyclopentane ring offers greater conformational flexibility compared to strained 3-membered (cyclopropane) or 4-membered (cyclobutane) analogs. This flexibility may enhance binding affinity in biological targets by adopting multiple conformations .
  • Cyclopropane Derivatives : The high ring strain in cyclopropane analogs (e.g., 2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine) can increase reactivity but reduce metabolic stability, limiting pharmaceutical utility .

Substituent Position and Electronic Effects

  • Ortho vs. Para-CF₃ (e.g., 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine) allows for stronger electron-withdrawing effects across the phenyl ring, influencing electronic properties like dipole moments and acidity .
  • Trifluoromethyl vs. Chloro Substituents : The -CF₃ group is more lipophilic and electron-withdrawing than -Cl, enhancing metabolic stability and membrane permeability in drug design contexts .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a trifluoromethyl-substituted phenyl group. Its molecular formula is C11H12F3N. The presence of the trifluoromethyl group significantly influences the compound's reactivity, stability, and biological activity, making it a subject of interest in medicinal chemistry.

The trifluoromethyl group is known for enhancing lipophilicity, which can improve membrane permeability and bioavailability. This property is crucial for drug development, as it may facilitate the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities. Specifically, this compound has shown potential in various biological studies:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, potentially modulating physiological responses.
  • Pharmacological Effects : Preliminary studies suggest anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic applications.

The mechanism of action for this compound is likely mediated through its binding to molecular targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways and physiological responses.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.
  • Receptor Interaction Studies : Research indicated that the compound binds to serotonin receptors, suggesting possible applications in treating mood disorders.

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amineContains a cyclopentane ring and para-trifluoromethyl groupDifferent substitution pattern on the phenyl ring
3-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amineSimilar cyclopentane structure but with meta substitutionVariation in position of trifluoromethyl group
4-TrifluoromethylbenzylamineSimple structure without cyclopentaneLacks cyclic structure, focusing on linearity

Q & A

Q. What are the common synthetic routes for 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine, and what key reaction parameters influence yield?

  • Methodological Answer : A typical approach involves cyclization of pre-functionalized intermediates. For example, the trifluoromethyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions.
  • Temperature : Reactions often require heating (80–120°C) to activate aromatic C–F bonds.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Protecting groups : Use of Boc or Fmoc to stabilize the amine during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopentane ring conformation and aryl substituent positions. Fluorine-19 NMR detects trifluoromethyl group environments .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray crystallography : Resolves stereochemical ambiguity in the cyclopentane ring and aryl group orientation, as demonstrated in structurally similar amines .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this amine during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases optimized using heptane/ethanol mixtures .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enhancing purity .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer :
  • Metabolite profiling : Compare in vitro hepatic microsome assays with in vivo plasma metabolite identification to identify bioactivation pathways .
  • Dose-response reevaluation : Adjust in vitro concentrations to reflect physiological exposure levels, as high-dose in vitro assays may overpredict toxicity .
  • Species-specific models : Use humanized liver models or transgenic animals to bridge interspecies metabolic differences .

Q. How does the presence of the trifluoromethyl group affect the compound's physicochemical properties and interaction with biological targets?

  • Methodological Answer :
  • Lipophilicity : The trifluoromethyl group increases logP (hydrophobicity), enhancing membrane permeability. Calculated logP values for similar compounds range from 2.2–3.5 .
  • Electron-withdrawing effects : Stabilizes aromatic rings, reducing metabolic oxidation. This is critical for improving pharmacokinetic stability .
  • Target binding : Fluorine’s electronegativity influences hydrogen bonding and van der Waals interactions with enzymes (e.g., kinases or GPCRs), as seen in fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Validate cell lines, assay buffers, and incubation times against reference compounds (e.g., positive controls for receptor binding) .
  • Structural verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via circular dichroism or X-ray) to rule out batch variability .
  • Meta-analysis : Use computational tools (e.g., molecular docking or QSAR models) to reconcile activity differences based on target protein conformations .

Safety and Handling Considerations

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation exposure; airborne concentrations should remain below 1 mg/m³ .
  • Waste disposal : Segregate fluorinated waste for incineration to prevent environmental release of persistent fluorinated byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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